Home > Products > Screening Compounds P17495 > N-(4-methyl-2-nitrophenyl)-4-(4-methylpiperidin-1-yl)-4-oxobutanamide
N-(4-methyl-2-nitrophenyl)-4-(4-methylpiperidin-1-yl)-4-oxobutanamide -

N-(4-methyl-2-nitrophenyl)-4-(4-methylpiperidin-1-yl)-4-oxobutanamide

Catalog Number: EVT-4521409
CAS Number:
Molecular Formula: C17H23N3O4
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Research on JDTic analogs revealed the significance of specific stereochemistry in the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the attachment point of the tetrahydroisoquinoline group, and the configuration of the 2-methylpropyl group for kappa potency and selectivity. These studies highlighted the importance of a second basic amino group and a second phenol group in a specific spatial arrangement for JDTic's antagonist activity.

(3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 3)

Compound Description: This compound is a potent and selective kappa opioid receptor antagonist. It exhibits a Ke value of 0.03 nM at the kappa receptor and is 100-fold and 793-fold selective over mu and delta receptors, respectively.

Relevance: Similar to JDTic, Compound 3 and the target compound, N-(4-methyl-2-nitrophenyl)-4-(4-methyl-1-piperidinyl)-4-oxobutanamide, share a substituted piperidine ring. The high potency and selectivity of Compound 3 as a kappa opioid receptor antagonist, attributed to the specific substitution pattern on the piperidine ring, emphasizes the importance of substituent selection for optimizing biological activity. These findings could potentially guide the exploration of SARs for the target compound by informing the choice of substituents on the piperidine moiety.

N-[1-[4-(4-Fluorophenoxy)butyl]piperidinyl]-N-methyl-2-benzothiazolamine (R 56865)

Compound Description: R 56865 is an inhibitor of both Na+/H+ exchange and Na+/Ca2+ exchange. While it exhibits these inhibitory properties, its potency in both cases is considered too low to fully account for the reported protective effects during ouabain intoxication and ischemia/reperfusion injury.

Relevance: R 56865 and the target compound share a structural similarity in the form of a substituted piperidine ring. Even though their pharmacological targets differ, the presence of a common structural motif suggests potential for exploring variations in substituents on the piperidine ring to modulate biological activity. Understanding the SARs for R 56865, particularly how modifications to the piperidine ring affect its inhibitory potency, could provide insights for designing analogs of N-(4-methyl-2-nitrophenyl)-4-(4-methyl-1-piperidinyl)-4-oxobutanamide with potentially improved activity profiles.

N-((R)-1-((S)-4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide

Compound Description: This compound is a potent C-C chemokine receptor 1 (CCR1) antagonist. It's notable for its successful tritium labeling using an organoiridium catalyst. The labeling occurred unexpectedly in multiple positions, including the benzamide moiety and the valine portion, highlighting the reactivity of different functional groups within the molecule.

Relevance: The compound shares a substituted piperidine ring with N-(4-methyl-2-nitrophenyl)-4-(4-methyl-1-piperidinyl)-4-oxobutanamide. Though their pharmacological targets are different, the shared piperidine structure suggests potential for overlapping SAR trends. The successful tritium labeling of this CCR1 antagonist, including unexpected labeling at the valine chiral center, provides valuable insights into potential labeling strategies and unforeseen reactivity patterns that could be relevant for studying the target compound.

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: SR141716 is a known cannabinoid CB1 receptor antagonist. Research on this compound focused on modifying the aminopiperidine region to explore its structure-activity relationship (SAR).

Relevance: The target compound, N-(4-methyl-2-nitrophenyl)-4-(4-methyl-1-piperidinyl)-4-oxobutanamide, also contains an aminopiperidine moiety. The SAR studies conducted on SR141716, particularly those investigating the impact of different substituents on the aminopiperidine group, can provide valuable insights for understanding how modifications to the analogous region in the target compound might influence its interaction with potential biological targets. Understanding the specific structural features of SR141716 analogs and their impact on CB1 receptor binding affinity could guide the design of new molecules with tailored activity profiles, potentially extending to the target compound.

1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole difumarate (KG-2413)

Compound Description: KG-2413 is an antiallergic agent. Studies on its absorption, metabolism, and excretion in dogs revealed significant metabolism, with the N-oxide metabolite being predominant in plasma. The study also showed species-specific metabolic profiles, with different primary metabolites found in dogs, rats, and guinea pigs.

Relevance: While KG-2413 is not structurally similar to the target compound, its extensive metabolism and species-specific metabolic profiles offer a cautionary tale. This emphasizes the importance of considering metabolic stability and potential species differences when designing and developing drugs, especially those structurally similar to N-(4-methyl-2-nitrophenyl)-4-(4-methyl-1-piperidinyl)-4-oxobutanamide. Understanding how subtle structural changes can influence metabolic pathways is crucial for optimizing drug candidates for desired pharmacokinetic properties.

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(R)-yl)-1-piperidinyl)-2-oxoethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against various solid tumors and hematological malignancies. A study using a SCH66336-resistant colorectal carcinoma cell line, HCT 116R, revealed that resistance was not due to altered drug uptake or target inhibition but rather implicated the phosphatidylinositol-3 kinase/Akt pathway in the resistance mechanism.

Relevance: Although structurally distinct from N-(4-methyl-2-nitrophenyl)-4-(4-methyl-1-piperidinyl)-4-oxobutanamide, SCH66336's mechanism of action and the observed resistance pathways highlight crucial considerations for drug development. Even if the target compound demonstrates potent activity, understanding potential resistance mechanisms, which could involve similar pathways as those observed for SCH66336, is crucial for designing effective therapeutic strategies and potentially overcoming resistance. This underscores the importance of investigating not only the target but also downstream signaling pathways that might contribute to drug resistance.

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

Compound Description: AACBA is a P2X7 antagonist. This compound has shown efficacy in reducing inflammation and pain in several preclinical models. Although it showed promising results in acute models, it did not demonstrate therapeutic benefit in chronic models of pain and inflammation, suggesting limitations in its therapeutic window or efficacy for chronic conditions.

Relevance: While structurally different from the target compound, AACBA's effectiveness in acute versus chronic models highlights the importance of comprehensive preclinical evaluation for drug candidates, including those structurally similar to N-(4-methyl-2-nitrophenyl)-4-(4-methyl-1-piperidinyl)-4-oxobutanamide. This case emphasizes that even with potent in vitro and acute in vivo activity, translating those findings to chronic settings, where disease processes might alter drug response, requires thorough investigation across different experimental paradigms.

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

Compound Description: ICA-105574 acts as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. Its primary mechanism involves the removal of hERG channel inactivation. ICA-105574 significantly shortens action potential duration in cardiac myocytes, a finding that underscores its potential impact on cardiac function.

Relevance: Despite lacking direct structural similarity to N-(4-methyl-2-nitrophenyl)-4-(4-methyl-1-piperidinyl)-4-oxobutanamide, ICA-105574's impact on hERG channels emphasizes the importance of evaluating cardiac safety during drug development. As hERG channel inhibition can lead to potentially fatal cardiac arrhythmias, assessing the effects of N-(4-methyl-2-nitrophenyl)-4-(4-methyl-1-piperidinyl)-4-oxobutanamide and its analogs on hERG channel activity, particularly in the context of its intended therapeutic application, is crucial for ensuring safety.

Properties

Product Name

N-(4-methyl-2-nitrophenyl)-4-(4-methylpiperidin-1-yl)-4-oxobutanamide

IUPAC Name

N-(4-methyl-2-nitrophenyl)-4-(4-methylpiperidin-1-yl)-4-oxobutanamide

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C17H23N3O4/c1-12-7-9-19(10-8-12)17(22)6-5-16(21)18-14-4-3-13(2)11-15(14)20(23)24/h3-4,11-12H,5-10H2,1-2H3,(H,18,21)

InChI Key

XRUBYCPPZUZDGU-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]

Solubility

>50 [ug/mL]

Canonical SMILES

CC1CCN(CC1)C(=O)CCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.